

physical and chemical properties of 4-Nitrodiphenylamine

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Compound of Interest

Compound Name: 4-Nitrodiphenylamine

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An In-depth Technical Guide to 4-Nitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Nitrodiphenylamine**. It includes detailed experimental protocols, data presented in a structured format, and visualizations to elucidate key processes and concepts relevant to its study and application.

Core Properties of 4-Nitrodiphenylamine

4-Nitrodiphenylamine, also known as p-Nitrodiphenylamine, is an aromatic amine that serves as a crucial intermediate in the synthesis of various industrial chemicals, including rubber antioxidants and stabilizers for propellants.^{[1][2]} Its chemical structure, characterized by a nitro group substituent on one of the phenyl rings, dictates its reactivity and physical characteristics.

Physical and Chemical Properties

The fundamental physical and chemical properties of **4-Nitrodiphenylamine** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **4-Nitrodiphenylamine**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	214.22 g/mol	[3]
Appearance	Yellow to orange to brown crystalline solid	[3]
Melting Point	132-135 °C	[3]
Boiling Point	211 °C at 30 mmHg	[3]
Solubility	Insoluble in water; soluble in ethanol, acetic acid, and DMSO.	[3][4]
pKa	-2.60 ± 0.20 (Predicted)	[4]
LogP	3.82	[3]

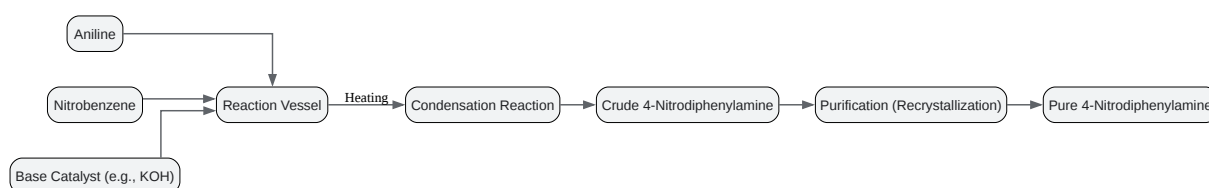
Table 2: Spectroscopic Data for **4-Nitrodiphenylamine**

Spectroscopic Technique	Key Data Points	Reference(s)
UV-Vis (in Ethanol)	λ_{max} : 228 nm (log ϵ = 3.82), 258 nm (log ϵ = 3.98), 391 nm (log ϵ = 4.29)	[3]
Infrared (IR)	Characteristic peaks for N-H, C-N, and NO ₂ stretching.	[3]
¹ H NMR	Signals corresponding to aromatic protons.	[3]
¹³ C NMR	Signals corresponding to aromatic carbons.	[3]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 214.	[3]

Synthesis and Reactivity

Synthesis of 4-Nitrodiphenylamine

A common method for the synthesis of **4-Nitrodiphenylamine** is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an amine.[5][6] Another significant industrial method is the reaction of aniline with nitrobenzene in the presence of a base.[7][8]



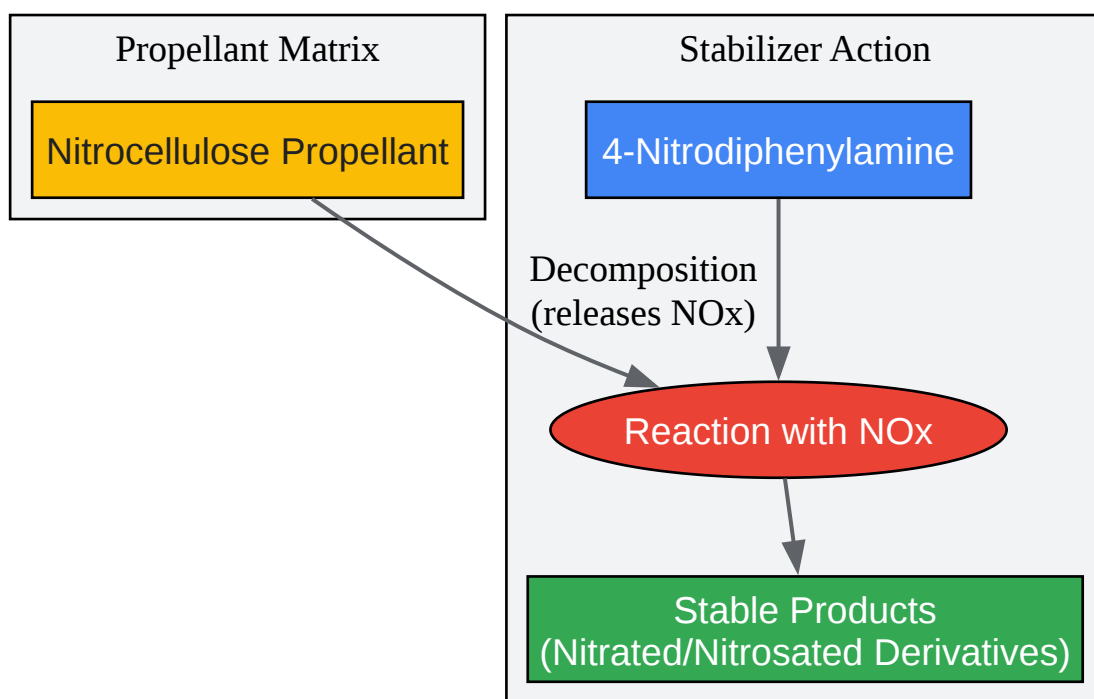
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Figure 1: General workflow for the synthesis of **4-Nitrodiphenylamine**.

Key Reactions

4-Nitrodiphenylamine undergoes several important reactions, primarily centered around the nitro and amine functionalities.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group, forming 4-Aminodiphenylamine, a valuable intermediate for antioxidants and antiozonants.[4][9]
- **Reactions as a Propellant Stabilizer:** In nitrocellulose-based propellants, **4-Nitrodiphenylamine** acts as a stabilizer by scavenging nitrogen oxides (NO_x) that are produced during the decomposition of the propellant. This process involves a series of nitrosation and nitration reactions.[1][10][11][12][13]



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Figure 2: Conceptual diagram of **4-Nitrodiphenylamine** as a propellant stabilizer.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of **4-Nitrodiphenylamine**.

Synthesis via Ullmann Condensation (Illustrative Protocol)

Materials:

- 4-Chloronitrobenzene
- Aniline
- Potassium carbonate (K_2CO_3)
- Copper(I) iodide (CuI)

- N,N-Dimethylformamide (DMF)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chloronitrobenzene (1 equivalent), aniline (1.2 equivalents), and potassium carbonate (2 equivalents).
- Add N,N-dimethylformamide (DMF) as the solvent.
- Add a catalytic amount of copper(I) iodide (CuI) (e.g., 0.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
- Collect the precipitated crude product by vacuum filtration and wash with water.
- The crude **4-Nitrodiphenylamine** can then be purified by recrystallization.

Purification by Recrystallization

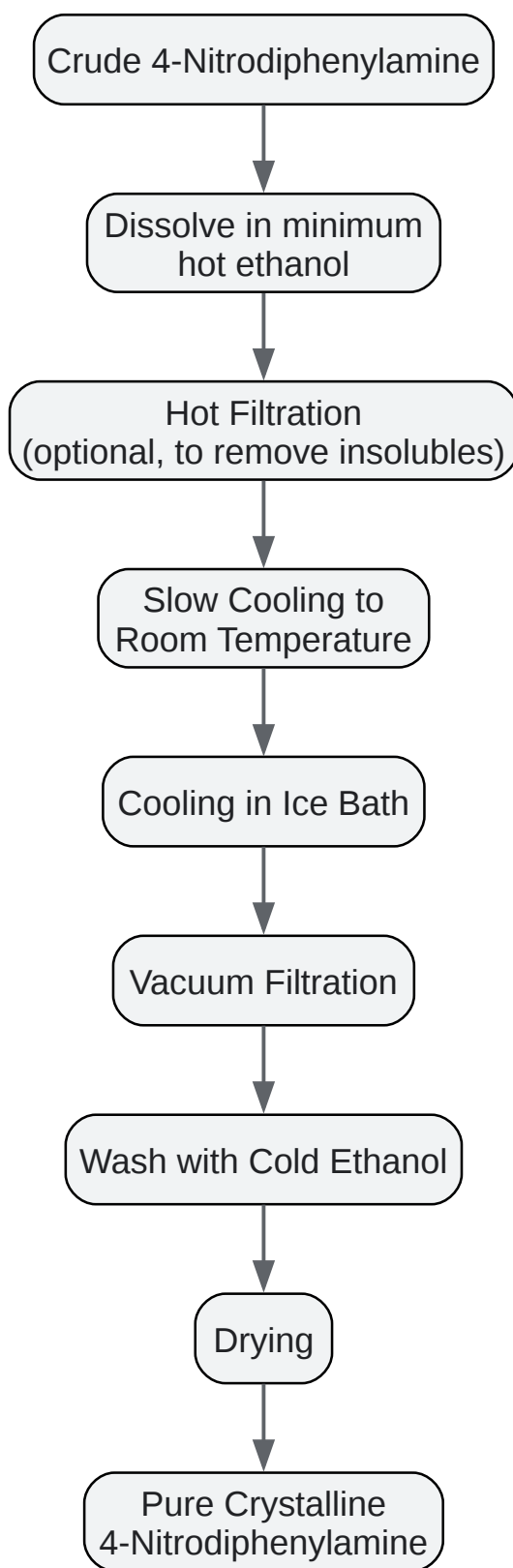
Materials:

- Crude **4-Nitrodiphenylamine**
- Ethanol
- Deionized water

Procedure:

- Dissolve the crude **4-Nitrodiphenylamine** in a minimum amount of hot ethanol in an Erlenmeyer flask.
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

- Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
- Allow the filtrate to cool slowly to room temperature to induce crystallization.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
- Dry the crystals in a vacuum oven.



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Figure 3: Experimental workflow for the purification of **4-Nitrodiphenylamine** by recrystallization.

Characterization Protocols

Melting Point Determination:

- Pack a small amount of the dried, purified **4-Nitrodiphenylamine** into a capillary tube.
- Place the capillary tube in a melting point apparatus.
- Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

UV-Vis Spectroscopy:

- Prepare a dilute solution of **4-Nitrodiphenylamine** in a suitable UV-transparent solvent (e.g., ethanol).
- Record the absorbance of the solution over a range of wavelengths (e.g., 200-600 nm) using a UV-Vis spectrophotometer.
- Identify the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy:

- Prepare a sample of **4-Nitrodiphenylamine** for analysis (e.g., as a KBr pellet or a thin film).
- Obtain the IR spectrum using an FTIR spectrometer.
- Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve a sample of **4-Nitrodiphenylamine** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.
- Process and analyze the spectra to confirm the chemical structure.

Biological Activity and Toxicology

While **4-Nitrodiphenylamine** is primarily used as a chemical intermediate, its biological properties are of interest to researchers in toxicology and drug development.

Toxicological Profile

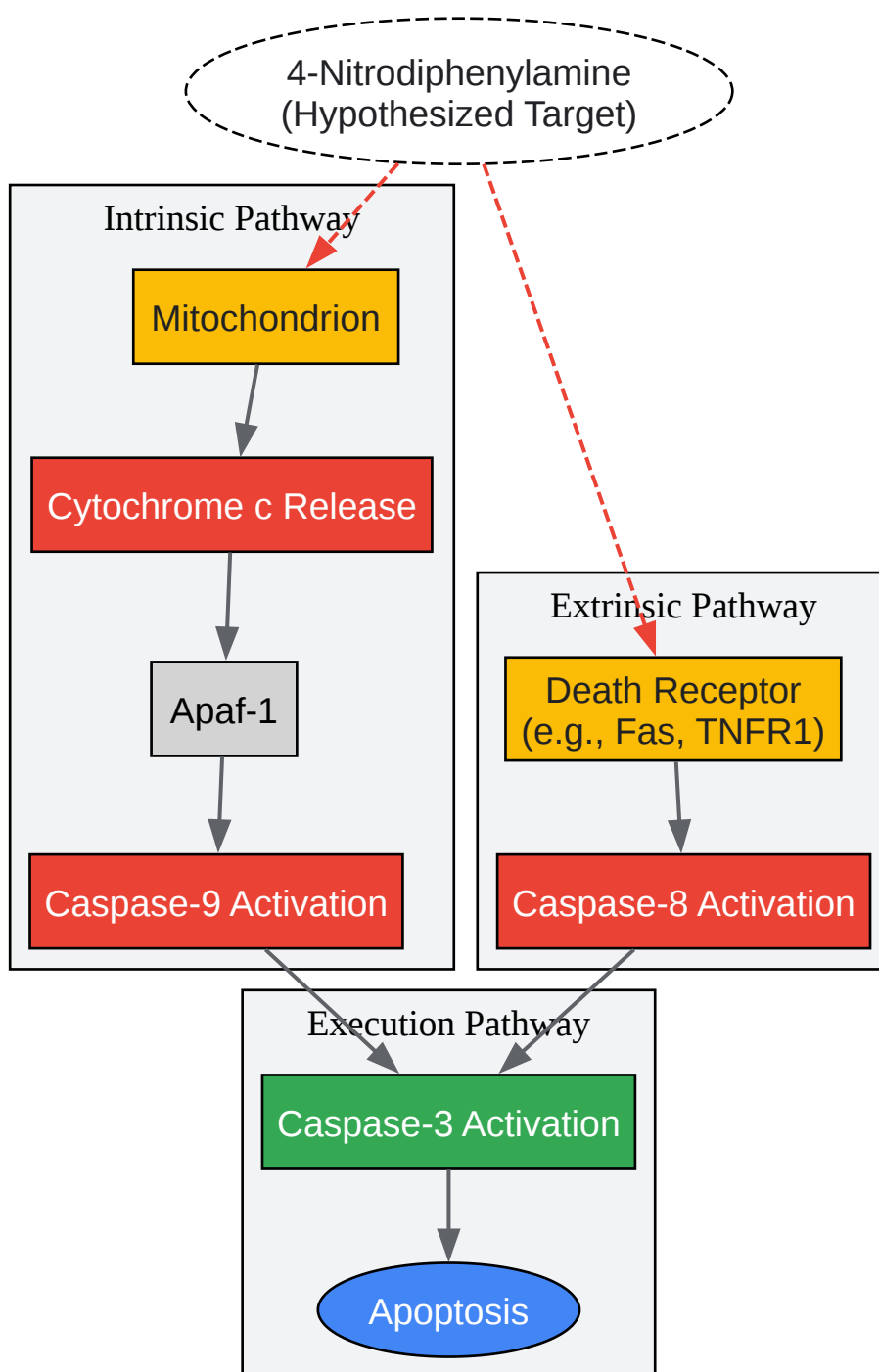
4-Nitrodiphenylamine is considered hazardous. It can cause skin and eye irritation.^[14] There is limited information on its carcinogenicity, though some related compounds have been studied.^{[15][16]}

Potential Biological Activities

Derivatives of diphenylamine have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the nitro group can influence these activities.

Cytotoxicity and Anticancer Potential: Nitroaromatic compounds are known to exhibit cytotoxic effects against various cancer cell lines. The potential mechanism of action for diphenylamine derivatives may involve the induction of apoptosis.

Mutagenicity: The mutagenic potential of **4-Nitrodiphenylamine** can be assessed using the Ames test, a biological assay that evaluates a chemical's ability to cause mutations in bacteria.^{[17][18][19][20]} A positive result in the Ames test suggests that a compound may be a carcinogen.



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Figure 4: General overview of apoptotic signaling pathways that could be investigated for **4-Nitrodiphenylamine**.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **4-Nitrodiphenylamine** and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance of the solution using a microplate reader (typically at 570 nm).
- Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Ames Test for Mutagenicity (Conceptual Protocol):

- Use several strains of *Salmonella typhimurium* that are auxotrophic for histidine (cannot produce it).[\[14\]](#)[\[17\]](#)[\[18\]](#)
- Prepare a test plate containing a minimal agar medium lacking histidine.
- Mix the bacterial strain with a solution of **4-Nitrodiphenylamine** at various concentrations. A liver extract (S9 fraction) may be added to simulate metabolic activation.
- Spread the mixture onto the test plate.
- Incubate the plates for 48-72 hours.
- Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).
- A significant increase in the number of revertant colonies compared to the control plate indicates that the substance is mutagenic.

Safety, Handling, and Disposal

Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
- Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[14]
- Avoid contact with skin and eyes.[14]

Handling and Storage:

- Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[14]
- Keep the container tightly closed.

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.[18]
- **4-Nitrodiphenylamine** is toxic to aquatic life with long-lasting effects, so environmental release should be avoided.[26]

This guide provides a foundational understanding of **4-Nitrodiphenylamine** for scientific and research applications. Further investigation into its specific biological mechanisms and potential therapeutic applications is warranted.

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